Monocaprylin

Antimicrobial efficacy Food safety Preservative

Specify Monocaprylin for your formulation to secure a GRAS, broad-spectrum preservative that outperforms conventional acid-dependent systems. It uniquely maintains an unchanged MIC across pH 5–9, enabling protection of neutral-pH foods without organoleptic compromise. Its unmatched, validated efficacy against Cronobacter sakazakii (5-log reduction) and cold-chain potency at 4°C make it the critical differentiator for infant formula safety and refrigerated product preservation. Supported by a 2024-established ADI of 40.8 mg/kg BW/day, this C8 monoglyceride eliminates the regulatory uncertainty associated with non-validated chain-length analogs. For pathogen-specific control and robust, pH-independent stability, this is your highest-performance ingredient.

Molecular Formula C11H22O4
Molecular Weight 218.29 g/mol
CAS No. 19670-49-6
Cat. No. B012243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonocaprylin
CAS19670-49-6
SynonymsCapmul
Capmul 8210
glycerol-1-monooctanoate
glyceryl caprylate
glyceryl monocaprylate
glyceryl-1-monooctanoate
Moctanin
mono-octanoin
monocaprylin
monoctanoin
monooctanoin
Molecular FormulaC11H22O4
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3
InChIKeyGHBFNMLVSPCDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monocaprylin (CAS 19670-49-6) Procurement Data Sheet for Scientific and Industrial Sourcing


Monocaprylin, also known as glyceryl monocaprylate, is a monoglyceride ester derived from caprylic acid (C8:0) and glycerol, with the molecular formula C11H22O4 and a molecular weight of 218.29 g/mol [1]. This compound is a GRAS (Generally Recognized as Safe) food additive, used widely as an emulsifier and antimicrobial preservative in food, cosmetics, and pharmaceuticals [2][3]. It is noted for its broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi and some viruses, operating primarily through cell membrane disruption [4].

Critical Differentiation of Monocaprylin: Why In-Class Monoglyceride Substitution Compromises Performance


While monocaprylin belongs to the class of medium-chain monoglycerides (e.g., monocaprin C10:0, monolaurin C12:0), generic substitution within this class is not scientifically justifiable due to chain length-dependent differences in antimicrobial spectrum, potency, and regulatory compliance. Specifically, the C8 acyl chain of monocaprylin confers unique activity against Gram-negative pathogens like Cronobacter sakazakii and E. coli O157:H7, where its C10 and C12 analogs (monocaprin and monolaurin) are often ineffective [1][2]. Furthermore, a comprehensive 2024 toxicological evaluation has established a formal Acceptable Daily Intake (ADI) for monocaprylin, a level of regulatory validation not yet universally available for its closest analogs, directly impacting procurement risk [3].

Quantitative Evidence Guide for Monocaprylin (19670-49-6) Selection Versus Comparator Compounds


Head-to-Head Efficacy: Monocaprylin vs. Sodium Benzoate and Potassium Sorbate Against Foodborne Pathogens

In a direct head-to-head comparison against the traditional synthetic preservatives sodium benzoate and potassium sorbate, monocaprylin demonstrated superior bactericidal kinetics. Monocaprylin at its MBC achieved a >5.5 log CFU/mL reduction of E. coli and S. aureus populations within 6 hours at 25°C, whereas the comparators were not reported to achieve this level of rapid reduction under the same conditions [1]. This data positions monocaprylin as a more effective option for applications requiring rapid microbial load reduction.

Antimicrobial efficacy Food safety Preservative

pH-Independent Antimicrobial Stability: A Key Advantage of Monocaprylin Over Acid-Dependent Preservatives

A critical limitation of many common preservatives like potassium sorbate and sodium benzoate is their pH-dependent activity, which diminishes significantly in neutral or alkaline conditions. In a direct comparative study, the Minimum Inhibitory Concentration (MIC) of monocaprylin remained unchanged across a pH range of 5 to 9, whereas the MICs of both potassium sorbate and sodium benzoate varied significantly and were less effective at higher pH values [1]. This provides monocaprylin with a quantifiable advantage in low-acid or pH-neutral formulations.

pH stability Food formulation Antimicrobial activity

Differential Gram-Negative Activity: Monocaprylin Outperforms Monocaprin and Monolaurin

The antimicrobial spectrum of monoglycerides is highly dependent on acyl chain length. A study comparing the activity of medium-chain monoglycerides against the Gram-negative pathogen Cronobacter sakazakii found that monocaprylin (C8:0) and its parent fatty acid were highly effective, reducing viable cell counts by five orders of magnitude at 2 mg/mL. In contrast, the closely related analogs monocaprin (C10:0) and monolaurin (C12:0) exhibited no inhibitory activity against the same strains under identical test conditions [1].

Antimicrobial spectrum Gram-negative bacteria Cronobacter sakazakii

Established Toxicological Safety Profile: A Defined ADI for Monocaprylin Lacking for Many Analogs

Procurement decisions in the food and pharmaceutical sectors are heavily weighted by regulatory safety data. A comprehensive 2024 toxicological evaluation established an Acceptable Daily Intake (ADI) for glycerol monocaprylate (GMC) of 40.8 mg/kg BW/day, based on a 90-day subchronic oral toxicity study in rats [1]. This study concluded that GMC does not pose a known health risk to consumers at current usage levels. While monocaprylin has a defined safety profile, comprehensive ADI values for many of its direct monoglyceride analogs (e.g., monocaprin, monolaurin) are not as well-established or universally defined by major regulatory bodies.

Toxicology Regulatory compliance GRAS

Potency Against Azole-Resistant Fungal Strains: Monocaprylin's Advantage in Veterinary and Cosmetic Applications

In the context of rising antimicrobial resistance, the efficacy of monocaprylin against resistant strains is a significant differentiator. A 2022 study evaluating treatments for the fungal pathogen Malassezia pachydermatis (a common cause of dermatitis in dogs) found that glyceryl monocaprylate (GMC) achieved the lowest Minimum Inhibitory Concentration (MIC) of 500 ppm among the tested compounds, which was nearly twice as potent as the corresponding undecylenic acid ester (MIC ~1000 ppm) [1]. Crucially, the study also demonstrated that nine azole-resistant M. pachydermatis strains isolated from dogs with treatment failures showed no cross-resistance to GMC, with MIC values comparable to those for susceptible strains [1].

Antifungal Malassezia Veterinary Cosmetics

Enhanced Cold-Chain Efficacy: Monocaprylin's Superior Activity at Refrigeration Temperatures

Many antimicrobials exhibit reduced activity at lower temperatures, which is a critical limitation for cold-chain food preservation. In contrast, a study investigating the antibacterial activity of medium-chain fatty acid derivatives against Aeromonas hydrophila found that monocaprylin showed superior efficacy at refrigeration temperature. Monocaprylin demonstrated an MIC of 1.25 mg/mL at 4°C, which was more effective than its activity at 37°C [1]. Furthermore, monocaprylin was 4-fold more potent than its corresponding free fatty acid, caprylic acid, which had an MIC of >5 mg/mL under the same cold conditions [1].

Cold-chain Antimicrobial efficacy Food preservation

Validated Application Scenarios for Monocaprylin (19670-49-6) Based on Comparative Evidence


Preservation of pH-Neutral and Low-Acid Food and Beverage Products

Monocaprylin is the preferred preservative for food and beverage formulations with a pH above 5.5, where traditional acid-dependent preservatives like potassium sorbate and sodium benzoate lose efficacy. The evidence shows that monocaprylin's MIC remains unchanged from pH 5 to 9, ensuring consistent antimicrobial protection in products such as dairy-based beverages, neutral-pH sauces, and plant-based milks [1]. This eliminates the need for acidification, which can negatively impact flavor and texture. The established ADI of 40.8 mg/kg BW/day further supports its safe use at effective concentrations [2].

Targeted Control of Cronobacter sakazakii in Infant Formula and Specialized Nutrition

For manufacturers of powdered infant formula and enteral nutrition products, the risk of Cronobacter sakazakii contamination is a critical safety concern. Monocaprylin is uniquely effective among medium-chain monoglycerides against this pathogen. At a concentration of 2 mg/mL, monocaprylin reduced C. sakazakii viability by 5 log orders, while the in-class alternatives monocaprin (C10:0) and monolaurin (C12:0) showed no inhibitory activity under the same conditions [3]. This makes monocaprylin an indispensable tool for achieving pathogen-specific control in these high-risk product categories.

Rapid-Action Antimicrobial for Cosmetics and Personal Care Formulations

In cosmetic and personal care products, rapid reduction of microbial contamination is essential to prevent spoilage and ensure consumer safety. Monocaprylin's demonstrated ability to reduce E. coli and S. aureus populations by >5.5 log CFU/mL within 6 hours at room temperature provides a clear advantage over slower-acting preservatives [1]. Additionally, its potent activity against azole-resistant fungal strains like Malassezia pachydermatis at 500 ppm [4] makes it a superior choice for anti-dandruff shampoos, pet care products, and other formulations where fungal control is paramount.

Cold-Chain Food Preservation for Extended Shelf Life

For the global food supply chain, maintaining antimicrobial efficacy at refrigeration temperatures is a major challenge. Monocaprylin demonstrates superior performance in the cold, with an MIC of 1.25 mg/mL against the spoilage organism Aeromonas hydrophila at 4°C—a potency that is at least four times greater than that of its parent fatty acid, caprylic acid [5]. This validated cold-chain efficacy supports its use as a high-performance preservative in refrigerated products such as fresh meat, seafood, prepared salads, and dairy items, where it can actively protect against spoilage throughout the distribution and retail cycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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